Iproclozide - 3544-35-2

Iproclozide

Catalog Number: EVT-255231
CAS Number: 3544-35-2
Molecular Formula: C11H15ClN2O2
Molecular Weight: 242.70 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iproclozide is an aromatic ether.
Iproclozide is an irreversible and selective hydrazine class based monoamine oxidase inhibitor (MAOI). Although it was employed as an antidepressant for a time, the fact that the agent is capable of causing fulminant hepatitis and that its use has been documented as the cause for at least three reported fatalities has resulted ultimately in the agent being discontinued.
Overview

Iproclozide is a chemical compound that belongs to the class of hydrazine derivatives, specifically functioning as a monoamine oxidase inhibitor. Originally developed as an antidepressant, it has been largely discontinued for clinical use but remains of interest in scientific research due to its unique properties and mechanisms. The compound is known for its ability to inhibit the enzyme monoamine oxidase, which plays a crucial role in the metabolism of neurotransmitters.

Source

Iproclozide is synthesized from 4-chlorophenol and isopropylhydrazine through specific chemical reactions. Its chemical structure is represented by the formula C11_{11}H14_{14}ClN3_3O, and it has a CAS number of 3544-35-2. The synthesis process involves careful control of reaction conditions to ensure high yield and purity.

Classification

Iproclozide is classified as a monoamine oxidase inhibitor, specifically targeting the MAO-A enzyme. This classification places it within the broader category of psychotropic medications, which are used to influence mood and behavior through biochemical pathways in the brain.

Synthesis Analysis

Methods

The primary method for synthesizing Iproclozide involves the reaction of 4-chlorophenol with isopropylhydrazine in the presence of bases such as sodium hydroxide or potassium carbonate. This reaction typically occurs under controlled temperature conditions to facilitate the formation of the desired product while minimizing side reactions.

Technical Details

  1. Reagents: The key reagents include:
    • 4-Chlorophenol
    • Isopropylhydrazine
    • Base (e.g., sodium hydroxide)
  2. Conditions: The reaction requires specific temperature control (often around 70-80°C) and the use of organic solvents like ethanol or dichloromethane to enhance solubility and reaction rates.
  3. Intermediate Formation: An intermediate product is formed during synthesis, which is then acylated to yield Iproclozide.
Molecular Structure Analysis

Structure

The molecular structure of Iproclozide can be represented as follows:

  • Chemical Formula: C11_{11}H14_{14}ClN3_3O
  • Molecular Weight: 241.70 g/mol

The structure features a chlorophenoxy group attached to an isopropylhydrazine moiety, which is critical for its biological activity.

Data

The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its conformation and interactions with biological targets.

Chemical Reactions Analysis

Reactions

Iproclozide participates in various chemical reactions:

  1. Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of various metabolites.
  2. Reduction: Reduction reactions can be performed using lithium aluminum hydride, yielding different hydrazine derivatives.
  3. Substitution: Nucleophilic substitution can occur where the chlorine atom in Iproclozide is replaced by nucleophiles such as amines or thiols.

Technical Details

These reactions typically require specific conditions:

  • Organic solvents (e.g., dichloromethane)
  • Catalysts (e.g., palladium on carbon)
  • Controlled temperatures to optimize yields and minimize by-products.
Mechanism of Action

Iproclozide acts primarily as a monoamine oxidase inhibitor. By inhibiting this enzyme, Iproclozide prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. This increase in neurotransmitter levels can enhance mood and alleviate symptoms of depression.

Process

  1. Inhibition of Monoamine Oxidase: Iproclozide binds to the active site of monoamine oxidase.
  2. Increased Neurotransmitter Availability: The inhibition leads to higher concentrations of neurotransmitters in synaptic clefts.
  3. Enhanced Signaling: This mechanism facilitates improved neuronal signaling associated with mood regulation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Iproclozide typically appears as a white crystalline solid.
  • Melting Point: Approximately 120-125°C.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Iproclozide is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The compound is reactive towards nucleophiles due to the presence of electrophilic sites on its molecular structure.
Applications

Despite its discontinuation as an antidepressant, Iproclozide has several scientific applications:

  1. Research on Neurotransmitter Regulation: It serves as a tool for studying the effects of monoamine oxidase inhibition on neurotransmitter levels.
  2. Drug Development Studies: Iproclozide's properties are explored in developing new antidepressants or neuroprotective agents.
  3. Analytical Chemistry: It has been utilized in developing methods for quantifying monoamine oxidase inhibitors using techniques like gas-liquid chromatography.
Historical Context & Evolution of Iproclozide in Psychopharmacology

Emergence of Monoamine Oxidase Inhibitors (MAOIs) in Antidepressant Discovery

The mid-20th century witnessed a paradigm shift in depression treatment with the serendipitous discovery of monoamine oxidase inhibitors (MAOIs). The foundational breakthrough occurred when iproniazid, initially developed as an antitubercular agent, demonstrated unexpected mood-elevating properties in patients during clinical trials in 1952. This observation catalyzed the formal introduction of MAOIs as the first two specifically antidepressant drugs by the 1950s, alongside the tricyclic antidepressant imipramine [2] [6]. These compounds revolutionized psychiatric care by enabling pharmacological management of depression where previously only electroconvulsive therapy or psychotherapy were available, fundamentally altering patient outcomes and institutional care approaches [2] [9].

The mechanistic rationale centered on the monoamine hypothesis of depression, which proposed that deficient monoamine neurotransmitter levels (serotonin, norepinephrine, dopamine) in synaptic clefts underpinned depressive pathophysiology. MAOIs validated this theory by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which normally degrade these neurotransmitters. By preventing enzymatic degradation, MAOIs elevated synaptic monoamine concentrations, yielding antidepressant effects [3] [6]. Early MAOIs were chemically characterized as non-selective, irreversible inhibitors that covalently bound to both MAO isoforms, necessitating weeks for enzyme regeneration after discontinuation. This mechanistic property underpinned both their therapeutic efficacy and subsequent safety challenges [3].

Table 1: Early Non-selective MAO Inhibitors in Psychopharmacology

CompoundChemical ClassMAO SelectivityInitial IndicationCurrent Status
IproniazidHydrazineNon-selectiveTuberculosis/DepressionWithdrawn
IsoniazidHydrazineNon-selectiveTuberculosisLimited use
IproclozideHydrazineNon-selectiveDepressionWithdrawn
PhenelzineHydrazineNon-selectiveDepressionRestricted use

This era marked the "first generation" of MAOI development, predominantly featuring hydrazine derivatives synthesized through structural modifications of hydrazide backbones. Chemists systematically explored variations in aromatic ring systems and alkyl side chains to optimize blood-brain barrier penetration and enzyme affinity. Iproclozide emerged from this intensive structure-activity relationship (SAR) screening, representing the pharmaceutical industry's efforts to enhance efficacy while managing toxicity profiles of early MAOIs [3] [6].

Iproclozide’s Development: Bridging Hydrazine Derivatives and Early MAOI Therapeutics

Iproclozide (chemical name: 2-(4-chlorophenoxy)-N'-isopropylacetohydrazide) was developed in the late 1950s as a structural analog of iproniazid, featuring key modifications to enhance CNS targeting. Its molecular architecture comprises three pharmacologically significant domains: (1) a 4-chlorophenoxy moiety linked via (2) an acetohydrazide backbone to (3) an isopropylhydrazine terminal group (C₁₁H₁₅ClN₂O₂; molecular weight 242.70 g/mol) [1] [5]. The chlorinated aromatic ring enhanced lipophilicity for improved blood-brain barrier penetration, while the hydrazide group provided the essential pharmacophore for irreversible MAO binding. This configuration positioned iproclozide within the broader family of hydrazine-based MAOIs but with distinct electronic properties conferred by the ether linkage and para-chloro substitution [8].

Table 2: Molecular Descriptors of Iproclozide

Structural DomainChemical FeaturePharmacological Role
4-Chlorophenoxy moietyAromatic system with halogenLipophilicity enhancement; enzyme binding
Acetohydrazide backbone-CO-NH-NH- linkageIrreversible MAO inhibition
Isopropylhydrazine terminusBranched alkyl chain (C₃H₇)Metabolic stability modulation

Iproclozide functioned as an irreversible, non-selective MAO inhibitor with slight preference for MAO-A isoform deactivation. Its mechanism involved formation of covalent adducts with the flavin adenine dinucleotide (FAD) cofactor within MAO's catalytic site, permanently disabling enzyme function until new enzyme synthesis occurred (typically requiring 2 weeks) [3] [6]. This irreversible inhibition amplified neurotransmitter availability substantially, particularly serotonin and norepinephrine, accounting for its potent antidepressant effects observed in clinical settings. Unlike later MAOIs (e.g., selegiline), iproclozide did not demonstrate isoform selectivity at therapeutic doses, inhibiting both MAO-A and MAO-B throughout the brain and peripheral tissues [1] [6].

Clinically, iproclozide (marketed as Sursum and Sinderesin) demonstrated efficacy in managing depressive states, particularly in institutionalized patients. A 1966 study documented therapeutic outcomes in 146 sanatorium patients with depressive disorders, where iproclozide-chlordiazepoxide combinations showed significant symptom reduction. This positioned iproclozide as a viable alternative to earlier MAOIs like iproniazid, with theoretical advantages in tolerability [1] [5]. However, its clinical adoption remained limited compared to contemporaneous tricyclic antidepressants due to emerging safety concerns that would soon precipitate its market withdrawal.

Discontinuation Drivers: Hepatotoxicity Findings and Regulatory Reassessments

Iproclozide's clinical promise was abruptly curtailed by accumulating evidence of idiosyncratic hepatotoxicity manifesting as fulminant hepatitis. A seminal 1978 study documented the causal relationship between iproclozide and acute liver failure, describing biochemical and histological evidence of hepatocellular necrosis in affected patients. Critically, this toxicity profile emerged despite the absence of dose-dependent patterns, suggesting metabolic idiosyncrasy rather than intrinsic hepatotoxin properties [1] [5]. The reported fatalities (minimum three confirmed cases) typically presented with rapid-onset jaundice, hepatic encephalopathy, and coagulopathy progressing to liver failure within weeks of treatment initiation. Autopsy findings revealed massive hepatic necrosis with inflammatory infiltrates, consistent with drug-induced liver injury [1] .

The hepatotoxic mechanism was traced to bioactivation of the hydrazine moiety into reactive intermediates. Iproclozide undergoes hepatic hydrolysis to liberate isopropylhydrazine, which is further metabolized via cytochrome P450 (particularly CYP2E1 and CYP1A2) into electrophilic species. These metabolites form covalent adducts with cellular proteins, disrupting mitochondrial function and triggering oxidative stress cascades. Additionally, peroxidase enzymes in hepatocytes catalyze one-electron oxidation generating free radical intermediates that initiate lipid peroxidation and direct membrane damage . This dual-pathway bioactivation explained the unpredictable, severe hepatotoxicity observed clinically, as individual variations in metabolic enzymes dictated susceptibility.

Properties

CAS Number

3544-35-2

Product Name

Iproclozide

IUPAC Name

2-(4-chlorophenoxy)-N'-propan-2-ylacetohydrazide

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

InChI

InChI=1S/C11H15ClN2O2/c1-8(2)13-14-11(15)7-16-10-5-3-9(12)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,14,15)

InChI Key

GGECDTUJZOXAAR-UHFFFAOYSA-N

SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

Synonyms

iproclozide
p-(chlorophenoxy)acetic acid 2-isopropylhydrazide

Canonical SMILES

CC(C)NNC(=O)COC1=CC=C(C=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.